molecular formula C17H19NOS B2778774 1-(thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide CAS No. 1049574-48-2

1-(thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide

Cat. No.: B2778774
CAS No.: 1049574-48-2
M. Wt: 285.41
InChI Key: VGTAIBDZXAXLTO-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a p-tolyl group

Scientific Research Applications

1-(Thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and nonlinear optical materials.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, through in silico docking studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with thiophen-2-ylamine and p-toluidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), and appropriate solvents like dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated derivatives.

Mechanism of Action

The mechanism of action of 1-(thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The thiophene and p-tolyl groups contribute to its binding affinity and specificity, while the cyclopentanecarboxamide core provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: This compound shares the thiophene and p-tolyl groups but differs in the core structure, which is a prop-2-en-1-one instead of a cyclopentanecarboxamide.

    Thiophen-2-yl(p-tolyl)methanone: Similar in having thiophene and p-tolyl groups, but with a methanone core.

Uniqueness

1-(Thiophen-2-yl)-N-(p-tolyl)cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide core, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-methylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13-6-8-14(9-7-13)18-16(19)17(10-2-3-11-17)15-5-4-12-20-15/h4-9,12H,2-3,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGTAIBDZXAXLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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